Cas no 76903-91-8 (3-(difluoromethoxy)benzoyl chloride)

3-(Difluoromethoxy)benzoyl chloride is a versatile organofluorine compound used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its difluoromethoxy group enhances metabolic stability and lipophilicity in derived compounds, making it valuable for drug development. The benzoyl chloride moiety allows for efficient acylation reactions, enabling the introduction of the 3-(difluoromethoxy)benzoyl fragment into target molecules. This reagent is characterized by high reactivity and selectivity, facilitating the synthesis of complex structures under mild conditions. Proper handling under inert atmospheres is recommended due to its sensitivity to moisture. Its applications include the production of bioactive molecules with improved pharmacokinetic properties.
3-(difluoromethoxy)benzoyl chloride structure
76903-91-8 structure
商品名:3-(difluoromethoxy)benzoyl chloride
CAS番号:76903-91-8
MF:C8H5O2F2Cl
メガワット:206.574
CID:4180422
PubChem ID:12696826

3-(difluoromethoxy)benzoyl chloride 化学的及び物理的性質

名前と識別子

    • Benzoyl chloride, 3-(difluoromethoxy)-
    • 3-(difluoromethoxy)benzoyl chloride
    • 76903-91-8
    • SCHEMBL9567403
    • SHFZPCPNQWWGPU-UHFFFAOYSA-N
    • 3-(Difluoromethoxy)benzoyl chloride
    • インチ: InChI=1S/C8H5ClF2O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H
    • InChIKey: SHFZPCPNQWWGPU-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 205.9946134g/mol
  • どういたいしつりょう: 205.9946134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 26.3Ų

3-(difluoromethoxy)benzoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013000017-1g
3-(Difluoromethoxy)benzoyl chloride
76903-91-8 97%
1g
$1549.60 2023-09-01
Enamine
BBV-237650-1.0g
3-(difluoromethoxy)benzoyl chloride
76903-91-8 95%
1.0g
$492.0 2023-01-29
Enamine
BBV-237650-10.0g
3-(difluoromethoxy)benzoyl chloride
76903-91-8 95%
10.0g
$1623.0 2023-01-29
Enamine
BBV-237650-2.5g
3-(difluoromethoxy)benzoyl chloride
76903-91-8 95%
2.5g
$1020.0 2023-10-29
Enamine
BBV-237650-5g
3-(difluoromethoxy)benzoyl chloride
76903-91-8 95%
5g
$1291.0 2023-10-29
Alichem
A013000017-250mg
3-(Difluoromethoxy)benzoyl chloride
76903-91-8 97%
250mg
$475.20 2023-09-01
Alichem
A013000017-500mg
3-(Difluoromethoxy)benzoyl chloride
76903-91-8 97%
500mg
$782.40 2023-09-01
Enamine
BBV-237650-5.0g
3-(difluoromethoxy)benzoyl chloride
76903-91-8 95%
5.0g
$1291.0 2023-01-29
Enamine
BBV-237650-1g
3-(difluoromethoxy)benzoyl chloride
76903-91-8 95%
1g
$492.0 2023-10-29
Enamine
BBV-237650-10g
3-(difluoromethoxy)benzoyl chloride
76903-91-8 95%
10g
$1623.0 2023-10-29

3-(difluoromethoxy)benzoyl chloride 関連文献

3-(difluoromethoxy)benzoyl chlorideに関する追加情報

Recent Advances in the Application of 3-(Difluoromethoxy)benzoyl Chloride (CAS: 76903-91-8) in Chemical and Pharmaceutical Research

3-(Difluoromethoxy)benzoyl chloride (CAS: 76903-91-8) has emerged as a key synthetic intermediate in pharmaceutical and agrochemical research due to its unique structural features. Recent studies have highlighted its versatility in constructing biologically active molecules, particularly in the development of novel anti-inflammatory and antimicrobial agents. The difluoromethoxy group's electron-withdrawing properties and metabolic stability make this compound particularly valuable for medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing potent COX-2 inhibitors. Researchers utilized 3-(difluoromethoxy)benzoyl chloride as a key building block to create a series of diarylheterocycle derivatives showing remarkable selectivity for COX-2 over COX-1 (IC50 ratio > 300). The presence of the difluoromethoxy moiety was found to significantly enhance metabolic stability compared to traditional methoxy-substituted analogs.

In the field of agrochemicals, recent patent applications (WO2023052141, 2023) have disclosed novel insecticidal compounds incorporating 3-(difluoromethoxy)benzoyl chloride derivatives. These compounds exhibit improved photostability and systemic activity against resistant insect populations. The fluorinated structure appears to reduce oxidative degradation while maintaining excellent translocation properties in plant tissues.

Significant progress has been made in the synthetic methodology for 3-(difluoromethoxy)benzoyl chloride. A 2024 publication in Organic Process Research & Development described an improved continuous-flow synthesis route that achieves 92% yield with excellent purity (>99.5%). This advancement addresses previous challenges in large-scale production, particularly regarding the control of exothermic reactions during the chlorination step.

The compound's application in PET radiopharmaceuticals has shown particular promise. Recent preclinical studies have demonstrated that 18F-labeled analogs derived from 3-(difluoromethoxy)benzoyl chloride scaffolds exhibit excellent blood-brain barrier penetration and target specificity for neurological disorders. This development opens new avenues for diagnostic imaging of neurodegenerative diseases.

Emerging research suggests potential applications in antiviral drug discovery. Molecular docking studies indicate that derivatives of 3-(difluoromethoxy)benzoyl chloride may interact with conserved regions of viral proteases. Current investigations are focusing on structure-activity relationships to optimize binding affinity while maintaining favorable pharmacokinetic profiles.

The safety profile of 3-(difluoromethoxy)benzoyl chloride has been extensively characterized in recent toxicological assessments. While the compound requires careful handling due to its acyl chloride reactivity, studies confirm that proper containment measures effectively mitigate occupational hazards. The environmental fate of degradation products has also been investigated, with findings supporting relatively rapid hydrolysis under typical wastewater treatment conditions.

Future research directions appear to be focusing on expanding the structural diversity accessible from this versatile intermediate. Particularly promising areas include the development of chiral derivatives for asymmetric synthesis and the creation of bifunctional linkers for targeted drug delivery systems. The continued evolution of synthetic methodologies is expected to further enhance the accessibility and application scope of this valuable chemical building block.

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